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Compound of Interest

Compound Name: 5,6-dimethoxy-1H-indazole

CAS No.: 7746-30-7

Cat. No.: B1357602 Get Quote

Introduction & Structural Context
5,6-Dimethoxy-1H-indazole (CAS: 19344-09-3) is a fused bicyclic heterocycle consisting of a

benzene ring fused to a pyrazole ring, substituted with two methoxy groups at positions 5 and

6.[1][2] It serves as a key intermediate in the synthesis of bioactive molecules, including the

calmodulin antagonist DY-9760e.

Structural Dynamics: Tautomerism
Indazoles exhibit annular tautomerism between the

- and

-forms.[1] In solution (DMSO-

, CDCl

), the

-tautomer is thermodynamically favored by approximately 4–5 kcal/mol over the

-form. This preference is critical for NMR assignment, as it dictates the symmetry and chemical
environment of the ring protons.

1H-Tautomer (Dominant): NH at position 1.[1][3]
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2H-Tautomer (Minor): NH at position 2.[1]

Experimental Methodology
To ensure reproducible data, the following experimental parameters are recommended.

Sample Preparation[1][4][5]
Solvent: DMSO-

is the preferred solvent.[1] It suppresses rapid proton exchange, allowing for the observation
of the labile NH proton (typically 12.0–13.0 ppm). CDCl

may cause the NH signal to broaden or disappear due to exchange.[1]

Concentration: 10–15 mg in 0.6 mL solvent for clear 13C detection.

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (DMSO-

quintet at 2.50 ppm).[1]

H NMR Data Analysis
The

H NMR spectrum of 5,6-dimethoxy-1H-indazole is characterized by two distinct aromatic
singlets (due to the lack of ortho-coupling partners) and a diagnostic downfield singlet for the
H-3 proton.[1]

Assigned Chemical Shifts (DMSO- , 400/500 MHz)
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Position
Shift (

, ppm)
Multiplicity Integral

Coupling (

, Hz)

Assignment
Logic

NH 12.5 – 12.9 br s 1H -

Labile proton;

exchangeabl

e with D

O.

H-3 7.93 – 8.00 s 1H -

Diagnostic for

3-

unsubstituted

indazole.[1]

Deshielded

by C=N

anisotropy.[1]

H-4 7.10 – 7.15 s 1H -

Para to H-7;

no ortho

coupling.[1]

Deshielded

relative to H-

7.[1]

H-7 6.95 – 7.00 s 1H -

Para to H-4;

no ortho

coupling.[1]

Shielded by

N-1 lone pair

proximity.[1]

OCH 3.84 s 3H -

Methoxy

group

(typically C-5

or C-6).[1]

OCH 3.76 s 3H -

Methoxy

group

(typically C-5

or C-6).[1]
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Mechanistic Insight: The "Para-Singlet" Pattern
Unlike unsubstituted indazole, which shows complex multiplets, the 5,6-dimethoxy substitution

pattern eliminates ortho-couplings on the benzene ring.

H-4 and H-7 appear as sharp singlets.[1]

Differentiation: H-4 is typically downfield of H-7 due to the deshielding cone of the C=N bond

at position 3, whereas H-7 is shielded by the electron density of the pyrrole-like N-1.[1]

C NMR Data Analysis
The

C spectrum displays 9 distinct carbon environments. The quaternary carbons (C-3a, C-7a, C-5,
C-6) are identified by their lower intensity and lack of NOE enhancement in basic 1D
experiments.

Assigned Chemical Shifts (DMSO- , 100/125 MHz)
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Position
Shift (

, ppm)
Type

Electronic
Environment

C-6 149.0 – 152.0
C

-O

Deshielded by direct

oxygen attachment.

C-5 146.0 – 148.0
C

-O

Deshielded by direct

oxygen attachment.

C-7a 138.0 – 140.0 C Bridgehead carbon

(next to N-1).[1]

C-3 132.0 – 134.0 CH

Imine-like carbon;

typically the most

deshielded methine.

C-3a 116.0 – 118.0 C Bridgehead carbon

(next to C-3).[1]

C-4 100.0 – 102.0 CH
Ortho to OMe;

significantly shielded.

C-7 92.0 – 94.0 CH

Ortho to OMe; most

shielded aromatic

carbon.[1]

OCH 56.0 – 56.5 CH Methoxy carbons.[1]

(Note: Exact values may vary by ±0.5 ppm depending on concentration and water content of

DMSO).[1]

Structural Logic & Assignment Workflow
The following diagram illustrates the logical flow for assigning the regiochemistry of the protons,

distinguishing between the 3-methyl analog (often found in literature) and the target

unsubstituted compound.
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Unknown Indazole Spectrum

Check ~8.0 ppm Region

Singlet at ~8.0 ppm?
YES

Singlet at ~8.0 ppm?
NO

C-3 is Unsubstituted
(H-3 present)

C-3 is Substituted
(e.g., 3-Methyl)

Analyze 6.5 - 7.5 ppm

Pattern: Two Singlets?

Confirm 5,6-Dimethoxy Pattern:
No Ortho Coupling

H-4 (~7.1) & H-7 (~6.9)

Click to download full resolution via product page

Caption: Decision tree for verifying the 5,6-dimethoxy-1H-indazole structure via 1H NMR,

highlighting the diagnostic H-3 proton.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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